Solifenacin N-Oxide

Catalog No.
S886556
CAS No.
180272-28-0
M.F
C23H26N2O3
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solifenacin N-Oxide

CAS Number

180272-28-0

Product Name

Solifenacin N-Oxide

IUPAC Name

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1

InChI Key

PNHAPLMCCXMFAI-QYYKVDRLSA-N

SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-]

Synonyms

(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid (3R)-1-Oxido-1-azabicyclo[2.2.2]oct-3-yl Ester;

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-]

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-]

Solifenacin N-Oxide is a metabolite of solifenacin, a drug primarily used to treat overactive bladder conditions. The compound is characterized by its molecular formula C23H26N2O3C_{23}H_{26}N_{2}O_{3} and a molecular weight of 378.46 g/mol . Solifenacin itself acts as a competitive antagonist of muscarinic receptors, particularly the M3 subtype, which plays a crucial role in bladder contraction. The N-oxide form arises from the oxidation of solifenacin, typically occurring under oxidative conditions or through metabolic processes in the liver .

Pharmacokinetics and Metabolism:

  • Solifenacin N-oxide is formed in the liver through the N-oxidation of solifenacin by the enzyme cytochrome P450 3A4 (CYP3A4) [].
  • Studies have shown that solifenacin N-oxide reaches peak concentrations in the blood slower than solifenacin, and it is eliminated from the body at a slower rate [].

Biological Activity:

  • Solifenacin N-oxide is considered a minor metabolite, and its contribution to the overall therapeutic effect of solifenacin is likely minimal [, ].
  • However, some research suggests that solifenacin N-oxide may have some weak muscarinic receptor antagonist activity, similar to solifenacin [].
  • More research is needed to fully understand the pharmacological effects of solifenacin N-oxide.

Clinical Trials:

  • Solifenacin N-oxide has not been evaluated as a potential treatment for any medical condition in clinical trials.

The formation of Solifenacin N-Oxide involves N-oxidation at the quinuclidin ring of solifenacin, a reaction primarily mediated by cytochrome P450 enzymes . Specifically, enzymes such as CYP3A4 are known to facilitate this oxidation process. The reaction can be summarized as follows:

  • N-oxidation:
    Solifenacin+O2CYP3A4Solifenacin N Oxide\text{Solifenacin}+\text{O}_2\xrightarrow{\text{CYP3A4}}\text{Solifenacin N Oxide}

This reaction leads to the conversion of solifenacin into its N-oxide form, which is then further metabolized into various other metabolites, including 4R-hydroxysolifenacin and others .

The synthesis of Solifenacin N-Oxide can be achieved through several methods:

  • Oxidative Metabolism: This is the most common pathway where solifenacin undergoes enzymatic oxidation in the liver, facilitated by cytochrome P450 enzymes.
  • Chemical Oxidation: Laboratory synthesis may involve treating solifenacin with oxidizing agents under controlled conditions to produce the N-oxide derivative.

Example Reaction

A typical laboratory synthesis might look like:

python
solifenacin + oxidizing_agent → solifenacin_N_oxide

While Solifenacin N-Oxide itself is not directly used therapeutically, understanding its formation and properties is essential for pharmacokinetic studies related to solifenacin. Its analysis can help in assessing drug stability and metabolism in pharmaceutical formulations . Furthermore, it serves as a reference standard in analytical testing for quality control in drug manufacturing.

Solifenacin N-Oxide's interactions are primarily studied concerning its parent compound. When solifenacin is co-administered with drugs that inhibit cytochrome P450 enzymes (like ketoconazole), there may be increased levels of both solifenacin and its metabolites, including Solifenacin N-Oxide. This can lead to enhanced pharmacological effects or increased risk of side effects due to elevated drug concentrations in the body .

Several compounds share structural or functional similarities with Solifenacin N-Oxide. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
SolifenacinMuscarinic antagonistHigh affinity for M3Primary therapeutic agent for overactive bladder
DarifenacinMuscarinic antagonistSelective for M3Less side effects compared to other anticholinergics
TolterodineMuscarinic antagonistAntagonizes M2 and M3Prodrug converted to active metabolite
FesoterodineMuscarinic antagonistAntagonizes M2 and M3Prodrug with rapid conversion to active form

Uniqueness

Oxidative Derivatization Pathways from Solifenacin

Solifenacin N-oxide is primarily synthesized through controlled oxidation of solifenacin’s quinuclidin ring. Key oxidative agents include peracids, hydrogen peroxide (H₂O₂), and metal-based catalysts.

MethodOxidizing AgentReaction ConditionsYieldSource
m-Chloroperbenzoic Acidm-CPBADichloromethane, 10–20°C, 1 hour83%
Cerium(IV) Ammonium NitrateCANWater/acetonitrile, 70–75°C, 2 hours18%*
Flavin-H₂O₂ CatalysisN1,N5-DialkylflavinMild conditions, O₂ as co-oxidant>80%
Platinum(II) CatalysisPt(II) Hydroxo ComplexesH₂O₂, aqueous solvent, ambient tempNot reported

*Yield for Impurity K; analogous conditions may apply to N-oxide synthesis.

Key Findings:

  • Peracid-mediated oxidation (e.g., m-CPBA) is the most established method, achieving high yields with minimal byproducts.
  • Catalytic systems (e.g., flavin-H₂O₂) offer environmental benefits but require precise control of oxygen levels.
  • Metal-catalyzed pathways (e.g., Pt(II)) enable solvent-free or continuous processes, enhancing scalability.

Catalytic Oxidation Methodologies

Catalytic oxidation minimizes stoichiometric oxidants and improves atom economy. Transition metals and organocatalysts dominate this space.

CatalystOxidantReaction MediumAdvantagesLimitations
N1,N5-DialkylflavinH₂O₂DichloromethaneHigh selectivity, mild conditionsRequires oxygen as co-oxidant
Pt(II) Hydroxo ComplexesH₂O₂Aqueous or organic solventsSolvent-free compatibilitySensitive to pH and temperature
Ru/Al₂O₃H₂O₂Toluene or acetonitrileReusable catalysts, high efficiencyLimited substrate scope
Cobalt SaltsO₂Organic solventsAerobic oxidation, no added oxidantsModerate yields, byproduct risks

Mechanistic Insights:

  • Flavin catalysis mimics enzymatic oxidation, generating reactive intermediates (e.g., flavin-N-oxide) that transfer oxygen to tertiary amines.
  • Platinum complexes facilitate H₂O₂ decomposition, forming hydroxyl radicals that abstract hydrogen atoms from the quinuclidin nitrogen.

Industrial-Scale Production Optimization Strategies

Large-scale synthesis requires cost-effective, high-throughput methods. Key strategies include solvent selection, continuous flow systems, and catalyst recycling.

ParameterOptimal ConditionImpactSource
SolventAcetonitrile or TolueneHigh solubility, easy purification
Reaction Time1–4 hoursBalances yield and operational efficiency
Catalyst Loading1–5 mol%Minimizes costs while maintaining activity
Process IntensificationSolventless or microreactorsReduces waste, enhances heat/mass transfer

Case Study:

  • Solvent-free oxidation using Pt(II) catalysts eliminates solvent recovery costs and reduces environmental impact.
  • Continuous flow reactors enable precise temperature control, critical for exothermic reactions like m-CPBA-mediated oxidations.

Purification Techniques and Yield Maximization

Post-synthesis purification is vital to meet pharmaceutical standards. Column chromatography and crystallization dominate.

TechniqueDetailsYield RecoveryPuritySource
Silica Gel ChromatographyEthyl acetate/methanol (4:1 v/v)90–95%>99%
HPLC PurificationReverse-phase C18 column, ACN/water85–90%>99.5%
CrystallizationEthyl acetate/ethanol mixtures70–80%98–99%

Yield Enhancement Strategies:

  • In situ monitoring via HPLC or TLC ensures optimal reaction endpoint identification.
  • Mass balance studies under stress conditions (e.g., oxidative degradation) validate purification efficiency.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

378.19434270 g/mol

Monoisotopic Mass

378.19434270 g/mol

Heavy Atom Count

28

UNII

67V0THE6SU

Wikipedia

Solifenacin N1-oxide

Dates

Modify: 2023-08-15

Explore Compound Types